molecular formula C22H24N4O6S B2594439 1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 866142-50-9

1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No. B2594439
CAS RN: 866142-50-9
M. Wt: 472.52
InChI Key: ZIOCZBVUAXNRFE-NMWGTECJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C22H24N4O6S and its molecular weight is 472.52. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Vasorelaxant Properties: Studies have shown that this compound possesses vasorelaxant effects, which could be beneficial for managing cardiovascular conditions .

b. Anti-HIV Activity: Research indicates that it may have anti-HIV properties. Investigating its mechanism of action could lead to novel antiviral therapies .

c. Antitumor Potential: The compound’s antitumor activity suggests its relevance in cancer research. Further studies could explore its efficacy against specific cancer types .

d. Antibacterial and Antifungal Effects: Its antibacterial and antifungal properties make it an interesting candidate for combating infections. Researchers could investigate its mode of action and potential clinical applications .

Synthetic Chemistry

Beyond its biological activity, this compound serves as a versatile building block for synthesizing other relevant structures. Let’s explore its synthetic applications:

a. Multicomponent Synthesis: The conventional multicomponent synthesis of 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) involves this compound. Additionally, nonconventional procedures have been explored, enhancing efficiency and promoting green chemistry practices .

b. Regioselective Coupling: Researchers have achieved regioselective coupling of thiirane with 1-sulfonyl-1,2,3-triazole using this compound, leading to the formation of 3,4-dihydro-2H-1,4-thiazine via a 1,3-insertion model of azavinyl carbene .

Other Fields

While the above applications are prominent, this compound’s potential extends to other areas. For instance, it may exhibit hypotensive, antimicrobial, anticoagulant, antioxidant, antitubercular, anticonvulsant, antiulcer, and neuroprotective effects .

properties

IUPAC Name

1-[4-[(2Z)-2-(3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c27-22(28)16-10-12-25(13-11-16)33(31,32)17-8-9-20(21(14-17)26(29)30)24-23-19-7-3-5-15-4-1-2-6-18(15)19/h1-2,4,6,8-9,14,16,24H,3,5,7,10-13H2,(H,27,28)/b23-19-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOCZBVUAXNRFE-NMWGTECJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NNC3=C(C=C(C=C3)S(=O)(=O)N4CCC(CC4)C(=O)O)[N+](=O)[O-])C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N\NC3=C(C=C(C=C3)S(=O)(=O)N4CCC(CC4)C(=O)O)[N+](=O)[O-])/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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